5-(6,7-diethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-furanylmethyl)pentanamide
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Overview
Description
5-(6,7-diethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-furanylmethyl)pentanamide is a member of quinazolines.
Scientific Research Applications
Synthesis and Chemical Properties
- Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, demonstrating a regioselective reaction method that might be applicable to compounds like the one (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Antitumor Properties
- Abu-Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones, revealing significant antimicrobial activity against various bacteria and fungi, which could imply similar properties for the compound (Abu‐Hashem, 2018).
- Markosyan et al. (2008) reported on the synthesis of quinazoline derivatives with potential effects on brain monoamine oxidase (MAO) activity and moderate therapeutic effects against certain tumors (Markosyan et al., 2008).
Neuropharmacological Applications
- Kask et al. (2001) studied a neuropeptide Y Y(5) receptor antagonist with a structure related to quinazolinones, noting its impact on food intake and anxiety-related behavior in rats. This suggests potential neuropharmacological applications for similar compounds (Kask et al., 2001).
Properties
Molecular Formula |
C22H27N3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-(6,7-diethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C22H27N3O5S/c1-3-28-18-12-16-17(13-19(18)29-4-2)24-22(31)25(21(16)27)10-6-5-9-20(26)23-14-15-8-7-11-30-15/h7-8,11-13H,3-6,9-10,14H2,1-2H3,(H,23,26)(H,24,31) |
InChI Key |
WSJRHINQHDBEEH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCCC(=O)NCC3=CC=CO3)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCCC(=O)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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